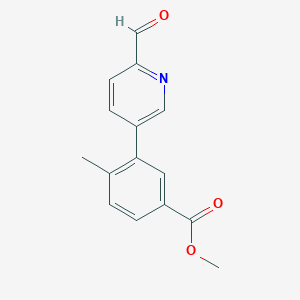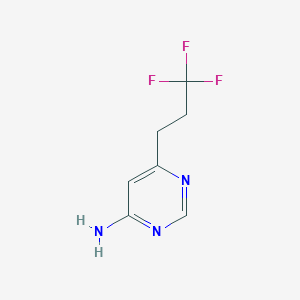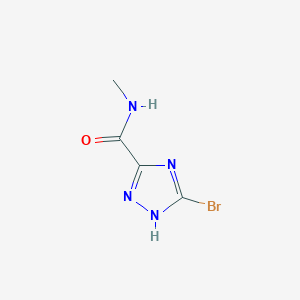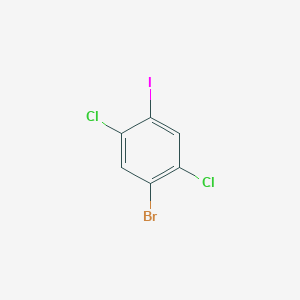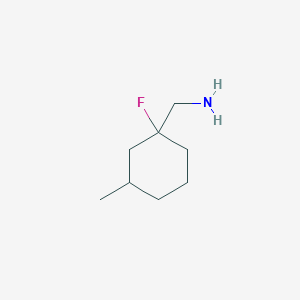
(1-Fluoro-3-methylcyclohexyl)methanamine
Vue d'ensemble
Description
(1-Fluoro-3-methylcyclohexyl)methanamine: is an organic compound with the molecular formula C8H16FN It features a cyclohexane ring substituted with a fluoro group at the 1-position and a methyl group at the 3-position, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-3-methylcyclohexyl)methanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methylcyclohexanol.
Fluorination: The hydroxyl group of 3-methylcyclohexanol is replaced with a fluoro group using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The resulting 1-fluoro-3-methylcyclohexane is then subjected to a reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Fluoro-3-methylcyclohexyl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO for mild oxidation conditions.
Reduction: LiAlH4 for strong reducing conditions.
Substitution: Nucleophiles such as sodium azide or thiols for substitution reactions.
Major Products
Oxidation: Imines, nitriles, amides.
Reduction: Secondary or tertiary amines.
Substitution: Azides, thiols, or other substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Fluoro-3-methylcyclohexyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its structural similarity to naturally occurring amines makes it a useful tool for probing enzyme activity and receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The presence of the fluoro group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-Fluoro-3-methylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can influence the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Fluoro-2-methylcyclohexyl)methanamine
- (1-Fluoro-4-methylcyclohexyl)methanamine
- (1-Chloro-3-methylcyclohexyl)methanamine
Uniqueness
Compared to its analogs, (1-Fluoro-3-methylcyclohexyl)methanamine offers a unique combination of steric and electronic properties due to the specific positioning of the fluoro and methyl groups. This can result in distinct reactivity and interaction profiles, making it a valuable compound for targeted research applications.
Propriétés
IUPAC Name |
(1-fluoro-3-methylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN/c1-7-3-2-4-8(9,5-7)6-10/h7H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCFLYFHZWTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)
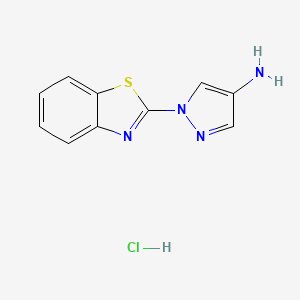
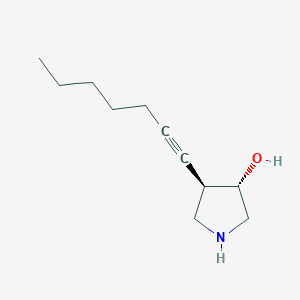
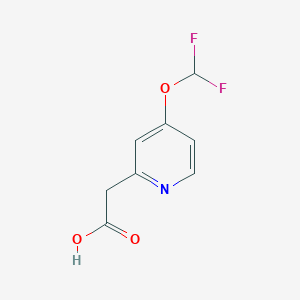

![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)
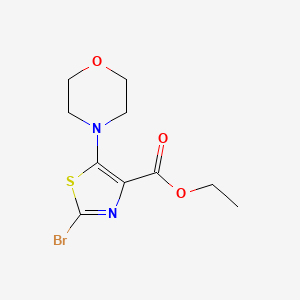
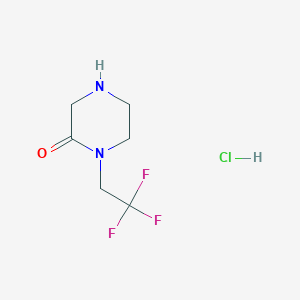
![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)
